Cas no 2138217-01-1 (N-[4-(aminomethyl)-1,3-thiazol-2-yl]propane-2-sulfonamide)

N-[4-(aminomethyl)-1,3-thiazol-2-yl]propane-2-sulfonamide is a sulfonamide derivative featuring a thiazole core with an aminomethyl functional group. This compound is of interest in medicinal and agrochemical research due to its potential as a versatile intermediate or bioactive scaffold. The presence of both sulfonamide and aminomethyl moieties enhances its ability to interact with biological targets, making it suitable for applications in drug discovery and enzyme inhibition studies. Its well-defined structure allows for further functionalization, enabling the development of tailored derivatives with optimized properties. The compound exhibits stability under standard conditions, facilitating handling and storage in laboratory settings.
N-[4-(aminomethyl)-1,3-thiazol-2-yl]propane-2-sulfonamide structure
2138217-01-1 structure
Product name:N-[4-(aminomethyl)-1,3-thiazol-2-yl]propane-2-sulfonamide
CAS No:2138217-01-1
MF:C7H13N3O2S2
MW:235.327018499374
CID:6409856
PubChem ID:165458969

N-[4-(aminomethyl)-1,3-thiazol-2-yl]propane-2-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • EN300-738091
    • N-[4-(aminomethyl)-1,3-thiazol-2-yl]propane-2-sulfonamide
    • 2138217-01-1
    • Inchi: 1S/C7H13N3O2S2/c1-5(2)14(11,12)10-7-9-6(3-8)4-13-7/h4-5H,3,8H2,1-2H3,(H,9,10)
    • InChI Key: VOMGYVAKUJFDNG-UHFFFAOYSA-N
    • SMILES: S(C(C)C)(NC1=NC(=CS1)CN)(=O)=O

Computed Properties

  • Exact Mass: 235.04491901g/mol
  • Monoisotopic Mass: 235.04491901g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 122Ų

N-[4-(aminomethyl)-1,3-thiazol-2-yl]propane-2-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-738091-1.0g
N-[4-(aminomethyl)-1,3-thiazol-2-yl]propane-2-sulfonamide
2138217-01-1
1g
$0.0 2023-06-06

N-[4-(aminomethyl)-1,3-thiazol-2-yl]propane-2-sulfonamide Related Literature

Additional information on N-[4-(aminomethyl)-1,3-thiazol-2-yl]propane-2-sulfonamide

Professional Introduction to N-[4-(aminomethyl)-1,3-thiazol-2-yl]propane-2-sulfonamide (CAS No. 2138217-01-1)

N-[4-(aminomethyl)-1,3-thiazol-2-yl]propane-2-sulfonamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its unique Chemical Abstracts Service Number (CAS No. 2138217-01-1), belongs to a class of molecules that exhibit promising biological activities. The structure of this compound incorporates several key functional groups, including an aminomethyl substituent and a sulfonamide moiety, which contribute to its unique chemical and biological properties.

The thiazole ring is a prominent feature in the molecular architecture of N-[4-(aminomethyl)-1,3-thiazol-2-yl]propane-2-sulfonamide. Thiazole derivatives are well-known for their diverse pharmacological effects, making them valuable scaffolds in drug design. The presence of the aminomethyl group enhances the compound's ability to interact with biological targets, while the sulfonamide moiety improves solubility and bioavailability. These characteristics make the compound a compelling candidate for further investigation in medicinal chemistry.

In recent years, there has been a growing interest in exploring novel therapeutic agents derived from heterocyclic compounds. N-[4-(aminomethyl)-1,3-thiazol-2-yl]propane-2-sulfonamide has been studied for its potential applications in treating various diseases, including inflammatory conditions and infectious disorders. Preliminary studies suggest that this compound exhibits inhibitory activity against certain enzymes and receptors involved in pathophysiological processes. The mechanism of action appears to involve modulation of signaling pathways that are critical in disease progression.

The synthesis of N-[4-(aminomethyl)-1,3-thiazol-2-yl]propane-2-sulfonamide involves a multi-step process that requires precise control over reaction conditions. The introduction of the aminomethyl group and the sulfonamide moiety necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to streamline the synthesis process. These methods not only improve efficiency but also minimize byproduct formation, making the process more environmentally sustainable.

The pharmacological profile of N-[4-(aminomethyl)-1,3-thiazol-2-yl]propane-2-sulfonamide has been evaluated through in vitro and in vivo studies. These investigations have revealed that the compound demonstrates significant potency against target molecules relevant to human health. For instance, studies have shown that it can inhibit the activity of enzymes such as COX-2 and LOX, which are implicated in inflammation and oxidative stress. Additionally, the compound has shown promise in preclinical models as a potential treatment for bacterial infections by interfering with essential bacterial metabolic pathways.

The structural features of N-[4-(aminomethyl)-1,3-thiazol-2-yl]propane-2-sulfonamide also contribute to its favorable pharmacokinetic properties. The presence of polar functional groups enhances water solubility, which is crucial for oral bioavailability and tissue distribution. Furthermore, the compound's stability under various physiological conditions ensures prolonged activity at target sites. These attributes make it an attractive candidate for further development into a therapeutic agent.

In conclusion, N-[4-(aminomethyl)-1,3-thiazol-2-yl]propane-2-sulfonamide (CAS No. 2138217-01-1) is a structurally complex and biologically active compound with significant potential in pharmaceutical applications. Its unique combination of functional groups and favorable pharmacokinetic properties positions it as a promising candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of novel treatments.

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